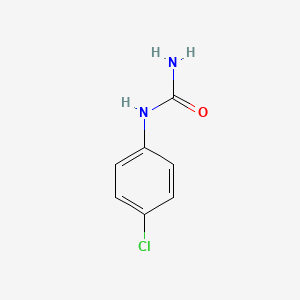

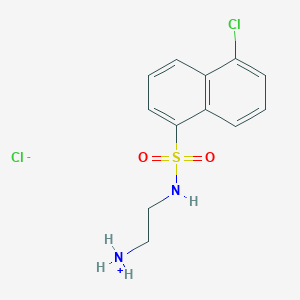

N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride

Übersicht

Beschreibung

A-3 Hydrochlorid ist ein potenter, zellgängiger, reversibler, ATP-kompetitiver, nicht-selektiver Antagonist verschiedener Kinasen. Es ist bekannt für seine Fähigkeit, die Proteinkinase C, die Caseinkinase I und andere Kinasen mit erheblicher Wirksamkeit zu hemmen . Diese Verbindung wird aufgrund ihrer breiten Kinase-Hemmungs-Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von A-3 Hydrochlorid beinhaltet die Reaktion von 5-Chlor-1-Naphthalinsulfonamid mit 2-Aminoethylchlorid-Hydrochlorid unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und eine Base wie Triethylamin, um die Reaktion zu erleichtern .

Industrielle Produktionsverfahren: In industrieller Umgebung folgt die Produktion von A-3 Hydrochlorid einem ähnlichen synthetischen Weg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Kristallisation oder chromatographische Verfahren gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: A-3 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

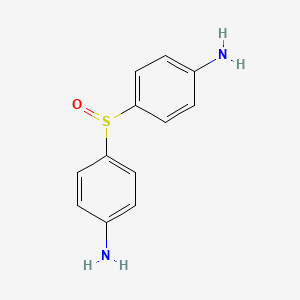

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu ihren Amin-Derivaten reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

A-3 Hydrochlorid wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, mehrere Kinasen zu hemmen, ausgiebig eingesetzt. Zu seinen Anwendungen gehören:

Chemie: Als Werkzeugverbindung zur Untersuchung der Kinasehemmung und Signaltransduktionswege verwendet.

Biologie: In der Zellbiologie eingesetzt, um die Rolle von Kinasen in zellulären Prozessen zu untersuchen.

Medizin: Potenzielle therapeutische Anwendungen bei Krankheiten, bei denen die Kinaseaktivität dysreguliert ist, wie z. B. Krebs und entzündliche Erkrankungen.

Industrie: Verwendet bei der Entwicklung von Kinaseinhibitoren und anderen pharmazeutischen Wirkstoffen.

5. Wirkmechanismus

A-3 Hydrochlorid übt seine Wirkung aus, indem es die ATP-Bindungsstellen verschiedener Kinasen kompetitiv hemmt. Diese Hemmung verhindert die Phosphorylierung von Zielproteinen und moduliert so Signaltransduktionswege. Die Verbindung zielt auf mehrere Kinasen, darunter Proteinkinase A, Proteinkinase C, Caseinkinase I und Caseinkinase II, mit unterschiedlichen Affinitäten .

Ähnliche Verbindungen:

Staurosporin: Ein breitspektriger Kinaseinhibitor mit einem ähnlichen Wirkmechanismus, aber höherer Potenz.

H-89: Ein selektiver Inhibitor der Proteinkinase A.

KN-62: Ein selektiver Inhibitor der Calcium/Calmodulin-abhängigen Proteinkinase II.

Einzigartigkeit: A-3 Hydrochlorid ist aufgrund seiner nicht-selektiven Hemmung mehrerer Kinasen einzigartig und damit ein wertvolles Werkzeug für die Untersuchung der breitspektrigen Kinasehemmung. Im Gegensatz zu selektiveren Inhibitoren liefert A-3 Hydrochlorid Erkenntnisse über die gemeinsame Rolle verschiedener Kinasen in zellulären Prozessen .

Wirkmechanismus

A-3 Hydrochloride exerts its effects by competitively inhibiting the ATP-binding sites of various kinases. This inhibition prevents the phosphorylation of target proteins, thereby modulating signal transduction pathways. The compound targets multiple kinases, including protein kinase A, protein kinase C, casein kinase I, and casein kinase II, with varying degrees of affinity .

Vergleich Mit ähnlichen Verbindungen

Staurosporine: A broad-spectrum kinase inhibitor with a similar mechanism of action but higher potency.

H-89: A selective inhibitor of protein kinase A.

KN-62: A selective inhibitor of calcium/calmodulin-dependent protein kinase II.

Uniqueness: A-3 Hydrochloride is unique due to its non-selective inhibition of multiple kinases, making it a valuable tool for studying broad-spectrum kinase inhibition. Unlike more selective inhibitors, A-3 Hydrochloride provides insights into the collective role of various kinases in cellular processes .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2S.ClH/c13-11-5-1-4-10-9(11)3-2-6-12(10)18(16,17)15-8-7-14;/h1-6,15H,7-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAGIWCLJAQLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017465 | |

| Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78957-85-4 | |

| Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

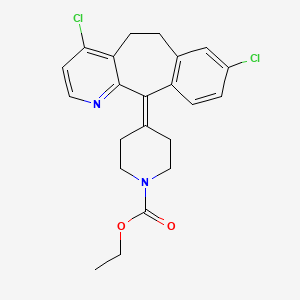

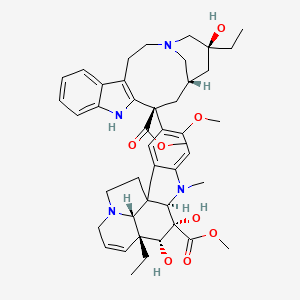

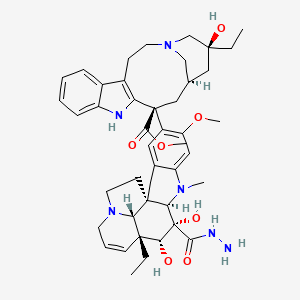

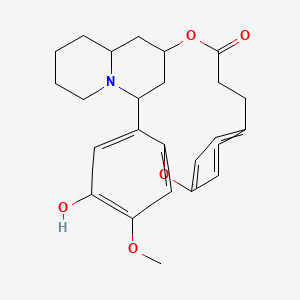

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)